trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative
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Overview
Description
trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative: is a complex organic compound, often used in scientific research. It is a derivative of Clopidogrel, a well-known antiplatelet medication. This compound is labeled with stable isotopes, specifically Carbon-13 and Deuterium, which makes it valuable for various analytical and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative involves multiple steps, starting from the basic Clopidogrel structure. The process includes the incorporation of Carbon-13 and Deuterium isotopes. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the correct incorporation of isotopes .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process is highly controlled to maintain the purity and isotopic enrichment of the final product. The production involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and tracing the pathways of chemical reactions .
Biology: In biological research, this compound is used to study metabolic pathways. The isotopic labels allow researchers to track the compound’s distribution and transformation within biological systems .
Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of Clopidogrel derivatives. This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a standard for quality control and ensures the consistency of drug formulations .
Mechanism of Action
The mechanism of action of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative involves its interaction with specific molecular targets. The compound inhibits the P2Y12 receptor on platelets, preventing platelet aggregation. This action is crucial in preventing blood clots and is similar to the mechanism of action of Clopidogrel .
Comparison with Similar Compounds
Clopidogrel: The parent compound, used as an antiplatelet medication.
Prasugrel: Another antiplatelet drug with a similar mechanism of action.
Ticagrelor: A reversible P2Y12 receptor antagonist.
Uniqueness: trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is unique due to its isotopic labeling. This feature allows for detailed analytical studies and provides insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIXPNIXZHUBJO-HFUDFJFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)OCC)C(C3=CC=CC=C3Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747374 |
Source
|
Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331383-23-3 |
Source
|
Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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